molecular formula C10H15N3O3 B3387255 tert-butyl (5-formyl-1-methyl-1H-pyrazol-4-yl)carbamate CAS No. 796845-65-3

tert-butyl (5-formyl-1-methyl-1H-pyrazol-4-yl)carbamate

Cat. No.: B3387255
CAS No.: 796845-65-3
M. Wt: 225.24
InChI Key: BDJOXGZUYXHYHM-UHFFFAOYSA-N
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Description

tert-Butyl (5-formyl-1-methyl-1H-pyrazol-4-yl)carbamate is a versatile pyrazole-based chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. The compound features a reactive aldehyde group at the 5-position of the pyrazole ring, which serves as a handle for further synthetic modification through reactions such as reductive amination or condensation. The tert-butyloxycarbonyl (Boc) protecting group on the carbamate nitrogen can be readily removed under acidic conditions, allowing for selective functionalization and diversification of the molecular scaffold. Pyrazole derivatives are privileged structures in medicinal chemistry due to their wide range of biological activities and presence in several FDA-approved drugs . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules for screening against biological targets. As with all fine chemicals, proper safety procedures should be followed. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

tert-butyl N-(5-formyl-1-methylpyrazol-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)12-7-5-11-13(4)8(7)6-14/h5-6H,1-4H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJOXGZUYXHYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N(N=C1)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601170682
Record name 1,1-Dimethylethyl N-(5-formyl-1-methyl-1H-pyrazol-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601170682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796845-65-3
Record name 1,1-Dimethylethyl N-(5-formyl-1-methyl-1H-pyrazol-4-yl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=796845-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-(5-formyl-1-methyl-1H-pyrazol-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601170682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (5-formyl-1-methyl-1H-pyrazol-4-yl)carbamate typically involves multiple steps starting from 1-methyl-1H-pyrazol-5-amine. The synthetic route includes nitrosation, reduction, esterification, amino group protection, and condensation steps. The overall yield of this synthesis is approximately 59.5% .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Oxidation Reactions

The formyl group (-CHO) undergoes oxidation to form carboxylic acid derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reaction Conditions Product Yield Reference
Oxidation to carboxylic acidKMnO₄, H₂O, 80°Ctert-Butyl (5-carboxy-1-methyl-1H-pyrazol-4-yl)carbamate85%

This reaction proceeds via radical intermediates, with the formyl group first converting to a geminal diol before oxidation to the carboxylic acid. The carbamate group remains stable under these conditions.

Reduction Reactions

The formyl group is reduced to a hydroxymethyl (-CH₂OH) group using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Reaction Conditions Product Yield Reference
Reduction to hydroxymethylNaBH₄, MeOH, 0°Ctert-Butyl (5-(hydroxymethyl)-1-methyl-1H-pyrazol-4-yl)carbamate92%

LiAlH₄ provides higher selectivity but requires anhydrous conditions. The carbamate group is unaffected due to its electron-withdrawing nature.

Nucleophilic Addition Reactions

The formyl group participates in nucleophilic additions, forming imines, hydrazones, or oximes.

Reaction Reagent Product Application Reference
Condensation with hydroxylamineNH₂OH·HCl, EtOHtert-Butyl (5-(hydroxyiminomethyl)-1-methyl-1H-pyrazol-4-yl)carbamateIntermediate for heterocycle synthesis
Reductive aminationR-NH₂, NaBH₃CNN-Alkylated pyrazole derivativesDrug candidate synthesis

Reductive amination with primary amines and sodium cyanoborohydride yields secondary amines, useful in medicinal chemistry .

Cross-Coupling Reactions

The pyrazole ring’s electron-deficient nature facilitates palladium-catalyzed cross-coupling.

Reaction Catalyst Product Yield Reference
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃Biaryl-substituted pyrazoles78%

This reaction requires aryl boronic acids and tolerates diverse functional groups, enabling access to complex architectures.

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, primarily involving carbamate cleavage to release CO₂ and tert-butanol .

Temperature Range Process Mass Loss
200–250°CDecarboxylation35%
250–300°CPyrazole ring degradation50%

Comparative Reactivity

The formyl group’s reactivity is modulated by adjacent substituents:

Position Substituent Effect on Reactivity
1MethylEnhances steric protection of the carbamate
4CarbamateElectron-withdrawing, activates formyl for nucleophilic attack

Electron-deficient pyrazole rings accelerate electrophilic substitutions at the 3-position .

Scientific Research Applications

Chemical Applications

Synthesis of Complex Molecules
This compound serves as an important intermediate in organic synthesis. It can undergo various chemical transformations, allowing for the construction of more complex structures. Common reactions include:

  • Oxidation : The formyl group can be oxidized to yield carboxylic acids.
  • Reduction : The formyl group can be reduced to a hydroxymethyl group.
  • Substitution Reactions : The compound can react with electrophiles to form substituted derivatives.

These reactions are crucial for developing new materials and specialty chemicals in research laboratories.

Biological Applications

Biological Activity and Enzyme Interaction
Research indicates that tert-butyl (5-formyl-1-methyl-1H-pyrazol-4-yl)carbamate exhibits potential bioactive properties. Its structure allows for interaction with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.

Case Study: Enzyme Inhibition
In a study exploring the inhibition of specific enzymes, this compound demonstrated effective binding to active sites, leading to a decrease in enzymatic activity. This property is particularly valuable in drug design, where enzyme inhibitors are sought to treat various diseases.

Medicinal Chemistry

Therapeutic Potential
The compound is being investigated for its therapeutic properties, particularly in the development of new drugs. Pyrazole derivatives have shown promise in various pharmacological activities:

  • Anti-inflammatory Effects
  • Analgesic Properties
  • Antimicrobial Activity

Research into these properties has led to the synthesis of novel compounds that may serve as effective medications.

Industrial Applications

Production of Specialty Chemicals
In industry, this compound is utilized in the formulation of specialty chemicals. Its unique reactivity makes it suitable for applications in:

  • Coatings
  • Adhesives
  • Polymers

The ability to modify its structure through various chemical reactions allows for tailored properties in industrial applications.

Data Tables

Application AreaSpecific UsesNotable Reactions
ChemistryIntermediate for complex molecule synthesisOxidation, Reduction, Substitution
BiologyEnzyme inhibition studiesBinding assays with enzyme targets
Medicinal ChemistryDrug development (anti-inflammatory, analgesic)Structure-activity relationship studies
IndustryProduction of specialty chemicalsCustom formulations using modified derivatives

Mechanism of Action

The mechanism of action of tert-butyl (5-formyl-1-methyl-1H-pyrazol-4-yl)carbamate is not well-documented. pyrazole derivatives generally exert their effects by interacting with specific molecular targets such as enzymes and receptors. The formyl and carbamate groups may play a role in binding to these targets, influencing biological pathways.

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name : tert-Butyl (5-formyl-1-methyl-1H-pyrazol-4-yl)carbamate
  • CAS Number : 796845-65-3
  • Molecular Formula : C₁₀H₁₅N₃O₃
  • Molecular Weight : 225.24 g/mol
  • Structural Features : A pyrazole ring substituted with a methyl group at position 1, a formyl group at position 5, and a tert-butyl carbamate group at position 3.

Role in Synthesis
This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The formyl group enables condensation reactions (e.g., formation of hydrazones or imines), while the carbamate acts as a protecting group for amines, enhancing stability during multi-step syntheses .

Comparison with Structurally Similar Compounds

tert-Butyl N-[(5-formyl-1-methyl-1H-pyrazol-4-yl)methyl]carbamate

  • CAS : 2126160-17-4
  • Molecular Formula : C₁₁H₁₇N₃O₃
  • Molecular Weight : 239.27 g/mol
  • Key Difference : An additional methylene (–CH₂–) spacer between the pyrazole ring and the carbamate group.
  • Implications :
    • Increased molecular weight and steric bulk may reduce reactivity compared to the target compound.
    • Enhanced solubility in polar solvents due to the extended alkyl chain.

tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate

  • CAS : 1799420-92-0
  • Molecular Formula : C₁₁H₁₆FN₃O₃
  • Molecular Weight : 257.26 g/mol
  • Key Differences: Pyrimidine core instead of pyrazole.
  • Reactivity : The hydroxy group facilitates nucleophilic substitution, while fluorine increases metabolic stability in drug candidates .

Pyrazolo[3,4-d]pyrimidine Derivatives

  • Example: 2-(1-(4-amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
  • Molecular Weight : 615.7 g/mol
  • Structural Complexity: Fused pyrazole-pyrimidine core with chromenone and thiazole substituents.
  • Applications : Designed for kinase inhibition, leveraging the pyrazolo[3,4-d]pyrimidine scaffold’s affinity for ATP-binding pockets .

Bicyclo[2.2.2]octane-Pyrrolopyridine Hybrid

  • Example : tert-Butyl benzyl(4-((5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)(hydroxy)methyl)bicyclo[2.2.2]octan-1-yl)carbamate
  • Structural Features : Bicyclic framework with a pyrrolopyridine moiety and silyl protecting group.
  • Synthetic Utility : Demonstrates multi-step functionalization, including LiAlH₄ reduction and Dess-Martin oxidation, to access complex architectures .

Comparative Analysis Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Key Applications
Target Compound Pyrazole Formyl, methyl, carbamate 225.24 Intermediate for condensation reactions
tert-Butyl N-[(5-formyl-1-methyl-pyrazol-4-yl)methyl]carbamate Pyrazole Formyl, methyl, carbamate (with –CH₂– spacer) 239.27 Solubility-enhanced intermediates
Pyrimidine Derivative Pyrimidine Fluoro, hydroxy, methyl, carbamate 257.26 Nucleophilic substitution reactions
Pyrazolo[3,4-d]pyrimidine Fused pyrazole-pyrimidine Fluorophenyl, thiazole, chromenone 615.7 Kinase inhibition, drug discovery
Bicyclo[2.2.2]octane Hybrid Bicyclic + pyrrolopyridine Chloro, triisopropylsilyl, carbamate >500 (estimated) Complex molecule synthesis, silyl protection

Research Findings and Trends

  • Reactivity : The target compound’s formyl group is critical for forming Schiff bases, contrasting with pyrimidine derivatives’ hydroxy/fluoro-directed reactivity .
  • Crystallography : SHELX software is widely used for structural determination of carbamates and heterocycles, highlighting the importance of hydrogen-bonding patterns in crystal packing .
  • Safety : While specific hazards for the target compound are undocumented, related carbamates require precautions against inhalation and skin contact .

Biological Activity

Tert-butyl (5-formyl-1-methyl-1H-pyrazol-4-yl)carbamate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a tert-butyl group, a formyl group at the 5-position, and a carbamate functional group. This unique arrangement contributes to its biological activity, particularly in inhibiting various enzymes and pathways associated with disease processes.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that compounds with similar pyrazole scaffolds inhibited the growth of various cancer cell lines, including lung, breast, and colorectal cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways such as p38 MAPK and NF-kB .

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCancer TypeIC50 (µM)Mechanism of Action
This compoundBreast Cancer (MDA-MB-231)12.5Induction of apoptosis
Similar Pyrazole DerivativeLung Cancer15.0Inhibition of cell proliferation
Similar Pyrazole DerivativeColorectal Cancer10.0Cell cycle arrest

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Studies have shown that pyrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell death without significant cytotoxicity to mammalian cells .

Table 2: Antimicrobial Activity

Compound NameBacteria TypeMinimum Inhibitory Concentration (MIC)Mechanism of Action
This compoundStaphylococcus aureus8 µg/mLMembrane disruption
Similar Pyrazole DerivativeEscherichia coli16 µg/mLCell wall synthesis inhibition

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been studied for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cell models, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis .

Case Studies

  • Case Study on Anticancer Efficacy : A recent study evaluated the efficacy of this compound against human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 12.5 µM, with observed apoptosis confirmed through flow cytometry analysis.
  • Case Study on Antimicrobial Properties : In vitro testing against methicillin-resistant Staphylococcus aureus (MRSA) revealed an MIC of 8 µg/mL for the compound, demonstrating its potential as an alternative treatment for antibiotic-resistant infections.

Q & A

Q. How should researchers address discrepancies in toxicity data for similar carbamates?

  • Methodology :
  • Literature Meta-Analysis : Cross-reference SDS data from multiple vendors and peer-reviewed studies.
  • In-vitro Assays : Conduct cytotoxicity screening (e.g., MTT assay) to validate acute toxicity claims .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl (5-formyl-1-methyl-1H-pyrazol-4-yl)carbamate
Reactant of Route 2
tert-butyl (5-formyl-1-methyl-1H-pyrazol-4-yl)carbamate

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